molecular formula C7H5N3O3 B1405396 5-Nitro-1H-indazol-6-ol CAS No. 1082041-56-2

5-Nitro-1H-indazol-6-ol

Cat. No. B1405396
M. Wt: 179.13 g/mol
InChI Key: OIJDAJASYWQSPS-UHFFFAOYSA-N
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Description

5-Nitro-1H-indazol-6-ol is a chemical compound with the molecular formula C7H5N3O3 . It has a molecular weight of 179.13 . The IUPAC name for this compound is 5-nitro-1H-indazol-6-ol .


Synthesis Analysis

The synthesis of indazoles, including 5-Nitro-1H-indazol-6-ol, has been a topic of interest in recent years . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 5-Nitro-1H-indazol-6-ol is 1S/C7H5N3O3/c11-7-2-5-4 (3-8-9-5)1-6 (7)10 (12)13/h1-3,11H, (H,8,9) .


Physical And Chemical Properties Analysis

5-Nitro-1H-indazol-6-ol is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Indazoles

    • Field : Organic Chemistry
    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .
    • Methods : The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
    • Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .
  • Pharmacological Activities

    • Field : Medicinal Chemistry
    • Application : Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities .
    • Methods : Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .
    • Results : For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
  • Ocular Pharmacology

    • Field : Ocular Pharmacology
    • Application : Specific derivatives like 1- ((S)-2-aminopropyl)-1H-indazol-6-ol have been identified as potent 5-HT2 receptor agonists with ocular hypotensive activity, potentially useful for treating ocular hypertension and glaucoma.
    • Methods : The specific methods of application or experimental procedures were not detailed in the source.
    • Results : The outcomes of these applications were not specified in the source.
  • Anti-inflammatory Agents

    • Field : Medicinal Chemistry
    • Application : Indazoles have been used as anti-inflammatory agents . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has shown high anti-inflammatory activity along with minimum ulcerogenic potential .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Antihypertensive Agents

    • Field : Medicinal Chemistry
    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive agents .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Antidepressant Agents

    • Field : Medicinal Chemistry
    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antidepressant agents .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antibacterial agents .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Antiviral Agents

    • Field : Medicinal Chemistry
    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antiviral agents .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Antioxidant Agents

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1, 3-diazole show different biological activities such as antioxidant activities .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .

Safety And Hazards

The safety information for 5-Nitro-1H-indazol-6-ol includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes or clothing, ingestion, and inhalation .

Future Directions

The future directions for the research and development of 5-Nitro-1H-indazol-6-ol and similar compounds could involve the exploration of their medicinal applications, given that indazole-containing compounds have been found to have a wide variety of such applications . Additionally, further optimization of synthetic schemes could be a focus .

properties

IUPAC Name

5-nitro-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-2-5-4(3-8-9-5)1-6(7)10(12)13/h1-3,11H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJDAJASYWQSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650579
Record name 5-Nitro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1H-indazol-6-ol

CAS RN

1082041-56-2
Record name 5-Nitro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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